12,13-DiHOME
Overview
Description
12,13-Dihydroxy-9Z-octadecenoic acid, commonly known as 12,13-DiHOME, is a bioactive lipid derived from linoleic acid. It is classified as an oxylipin and is produced through the cytochrome P450-epoxide hydrolase pathway. This compound has gained significant attention in recent years due to its role as a lipokine, a type of signaling molecule that influences metabolic processes. 12,13-Dihydroxy-9Z-octadecenoic acid is particularly notable for its involvement in the regulation of fatty acid uptake and oxidation in skeletal muscle and brown adipose tissue, especially in response to exercise and cold exposure .
Mechanism of Action
Target of Action
12,13-DiHOME, also known as (+/-)this compound, primarily targets brown adipose tissue (BAT) and skeletal muscle cells. It is a lipokine produced by the cytochrome P450-epoxide hydrolase metabolism of linoleic acid. The primary role of this compound is to modulate fatty acid uptake (FAU) into these cells, particularly in response to cold stimulation or exercise .
Mode of Action
this compound interacts with its targets by promoting the translocation of fatty acid transporters, such as FATP1 and CD36, to the cell membrane. This enhances the uptake of fatty acids into brown adipocytes and skeletal muscle cells. Additionally, this compound stimulates intracellular calcium mobilization through Gq-mediated pathways, which further influences the expression of lipolytic genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid metabolism pathway. By enhancing the uptake of fatty acids into BAT and skeletal muscle cells, this compound increases energy expenditure and improves glucose tolerance. This process involves the activation of lipolytic genes and the mobilization of intracellular calcium, which are crucial for the breakdown and utilization of fatty acids .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are essential for understanding its bioavailability. After being produced in response to stimuli like cold or exercise, this compound is rapidly taken up by target tissues. Its metabolism involves conversion by cytochrome P450 enzymes, and it is eventually excreted through various pathways. The compound’s bioavailability is influenced by its rapid uptake and metabolism .
Result of Action
At the molecular and cellular levels, the action of this compound results in increased fatty acid uptake and enhanced energy expenditure. This leads to improved glucose tolerance and potentially contributes to the prevention of cardiometabolic diseases. The compound’s ability to stimulate intracellular calcium mobilization and activate lipolytic genes plays a significant role in these effects .
Action Environment
Environmental factors such as temperature and physical activity significantly influence the action, efficacy, and stability of this compound. Cold exposure and exercise are known to stimulate the production of this compound, enhancing its effects on fatty acid uptake and energy expenditure. Additionally, the structural integrity of this compound is crucial for its activity, as modifications can decrease its efficacy .
Biochemical Analysis
Biochemical Properties
12,13-DiHOME plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to increase fatty acid uptake and oxidation in skeletal muscle of mice . The nature of these interactions involves the mediation of brown adipose tissue (BAT) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase fatty acid uptake and oxidation in skeletal muscle cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
12,13-Dihydroxy-9Z-octadecenoic acid is synthesized from linoleic acid through a series of enzymatic reactions. The initial step involves the epoxidation of linoleic acid by cytochrome P450 enzymes to form 12,13-epoxy-9Z-octadecenoic acid. This intermediate is then hydrolyzed by soluble epoxide hydrolases to produce 12,13-Dihydroxy-9Z-octadecenoic acid .
Industrial Production Methods
Industrial production of 12,13-Dihydroxy-9Z-octadecenoic acid typically involves the use of biocatalysts to facilitate the enzymatic reactions. The process begins with the extraction of linoleic acid from natural sources such as vegetable oils. The linoleic acid is then subjected to biocatalytic conversion using cytochrome P450 enzymes and epoxide hydrolases to yield the desired product. This method is favored for its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
12,13-Dihydroxy-9Z-octadecenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form various oxylipins.
Reduction: Reduction reactions can modify the hydroxyl groups, altering the compound’s bioactivity.
Substitution: Functional groups on the molecule can be substituted to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts such as cytochrome P450 enzymes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Oxidation: Various oxylipins with distinct biological activities.
Reduction: Reduced forms of 12,13-Dihydroxy-9Z-octadecenoic acid with modified hydroxyl groups.
Substitution: Derivatives with altered functional groups, potentially leading to new bioactive compounds.
Scientific Research Applications
12,13-Dihydroxy-9Z-octadecenoic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and epoxide hydrolase activity.
Biology: Investigated for its role in regulating metabolic processes, particularly in brown adipose tissue and skeletal muscle.
Medicine: Explored as a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes, due to its ability to enhance fatty acid uptake and oxidation.
Industry: Utilized in the development of functional foods and nutraceuticals aimed at improving metabolic health .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroxy-12Z-octadecenoic acid: Another oxylipin derived from linoleic acid with similar metabolic effects.
12-Hydroxyeicosatetraenoic acid: An oxylipin involved in inflammatory responses and metabolic regulation.
9,10-Epoxyoctadecenoic acid: A precursor to 9,10-Dihydroxy-12Z-octadecenoic acid with distinct bioactivities.
Uniqueness
12,13-Dihydroxy-9Z-octadecenoic acid is unique due to its dual role in both brown adipose tissue and skeletal muscle, where it enhances fatty acid uptake and oxidation. This dual functionality makes it a promising candidate for therapeutic interventions aimed at improving metabolic health and combating obesity .
Properties
IUPAC Name |
(Z)-12,13-dihydroxyoctadec-9-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)/b11-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSLTKIXAJTQGA-FLIBITNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(C(C/C=C\CCCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273775 | |
Record name | (9Z)-12,13-Dihydroxy-9-octadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263399-35-5 | |
Record name | (9Z)-12,13-Dihydroxy-9-octadecenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=263399-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9Z)-12,13-Dihydroxy-9-octadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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